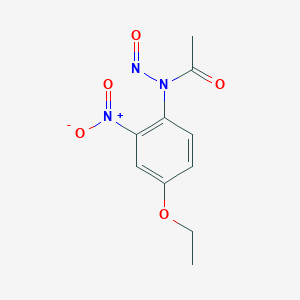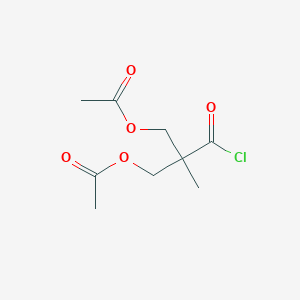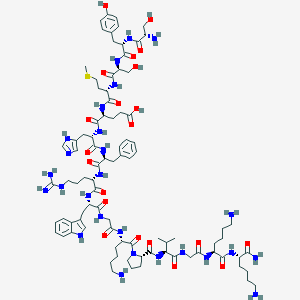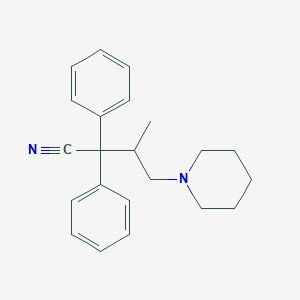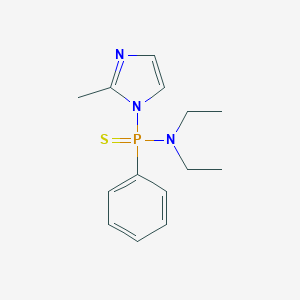
l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively induce Parkinson's disease-like symptoms in animals. MPTP is a potent neurotoxin that specifically damages the dopaminergic neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and subsequent motor deficits. In
Applications De Recherche Scientifique
L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide has been widely used in scientific research as a tool to study Parkinson's disease. By selectively damaging dopaminergic neurons in animals, l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide induces motor deficits that mimic the symptoms of Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and test potential treatments in animal models. l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide has also been used to study the role of dopamine in other neurological disorders, such as schizophrenia and addiction.
Mécanisme D'action
The mechanism of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity involves the conversion of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide to MPP+ (1-methyl-4-phenylpyridinium), a highly reactive metabolite that specifically targets dopaminergic neurons. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria of dopaminergic neurons, where it disrupts oxidative phosphorylation and leads to the generation of reactive oxygen species and mitochondrial dysfunction. This ultimately results in the death of dopaminergic neurons and a decrease in dopamine levels.
Biochemical and Physiological Effects:
l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity has been shown to cause a range of biochemical and physiological effects in animals. These include a decrease in dopamine levels, an increase in oxidative stress and inflammation, and a disruption of mitochondrial function. These effects ultimately lead to motor deficits, such as bradykinesia, tremors, and rigidity, that mimic the symptoms of Parkinson's disease in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide in lab experiments is its ability to selectively target dopaminergic neurons, allowing for the specific induction of Parkinson's disease-like symptoms in animals. This has allowed researchers to study the disease in a controlled and reproducible manner, and to test potential treatments in animal models. However, there are also several limitations to the use of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide in lab experiments. These include the potential for off-target effects, the need for careful dosing and monitoring, and the ethical considerations surrounding the use of animals in research.
Orientations Futures
There are several future directions for l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide research that could lead to a better understanding of Parkinson's disease and potential treatments. These include the development of new animal models that more closely mimic the human disease, the identification of new targets for therapeutic intervention, and the testing of potential treatments in clinical trials. Additionally, there is a need for continued research into the underlying mechanisms of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide-induced neurotoxicity and the role of dopamine in neurological disorders more broadly.
Méthodes De Synthèse
L-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide can be synthesized through a multistep process involving the reaction of 2-methylimidazole with diethylphosphite, followed by the addition of phenylmagnesium bromide and sulfur. The resulting product is then purified through recrystallization and column chromatography. The purity of the final product is critical for its use in scientific research, as impurities can affect the specificity and potency of l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide.
Propriétés
Numéro CAS |
16914-04-8 |
|---|---|
Nom du produit |
l-N,N-Diethyl-P-(2-methylimidazol-1-yl)-P-(phenyl)phosphinothioic amide |
Formule moléculaire |
C14H20N3PS |
Poids moléculaire |
293.37 g/mol |
Nom IUPAC |
N-ethyl-N-[(2-methylimidazol-1-yl)-phenylphosphinothioyl]ethanamine |
InChI |
InChI=1S/C14H20N3PS/c1-4-16(5-2)18(19,14-9-7-6-8-10-14)17-12-11-15-13(17)3/h6-12H,4-5H2,1-3H3 |
Clé InChI |
JCEGXRADQHXLJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2C |
SMILES canonique |
CCN(CC)P(=S)(C1=CC=CC=C1)N2C=CN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






